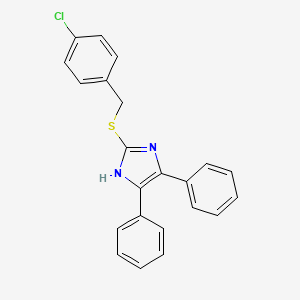

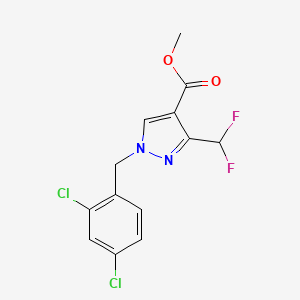

4-chlorobenzyl 4,5-diphenyl-1H-imidazol-2-yl sulfide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-chlorobenzyl 4,5-diphenyl-1H-imidazol-2-yl sulfide” is a chemical compound that belongs to the class of imidazole derivatives . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and has become an important synthon in the development of new drugs .

Synthesis Analysis

The synthesis of imidazole derivatives, such as “4-chlorobenzyl 4,5-diphenyl-1H-imidazol-2-yl sulfide”, typically involves a one-pot condensation reaction of a novel aldehyde with benzil and ammonium acetate in glacial acetic acid . The product is then characterized using Fourier-transform infrared spectroscopy (FTIR), and nuclear magnetic resonance spectroscopy (1H and 13C NMR) .Molecular Structure Analysis

The molecular structure of “4-chlorobenzyl 4,5-diphenyl-1H-imidazol-2-yl sulfide” is characterized using various spectroscopic and analytical techniques . The structure is confirmed using FTIR, 1H and 13C NMR .Chemical Reactions Analysis

The synthesized imidazole derivative is screened in silico against human lactate dehydrogenase (LDHA) to explore the binding modes of the interaction . The docking results reveal that the imidazole derivative shows a remarkable binding affinity at the active site of the receptor with a binding energy at -9.7 kcal/mol, indicating high affinity at the active site of the receptor .科学的研究の応用

Antimicrobial Activity

Imidazole derivatives exhibit significant antimicrobial properties. Researchers have synthesized and evaluated various imidazole-containing compounds for their effectiveness against bacteria, fungi, and parasites. The compound may demonstrate antibacterial or antifungal activity, making it a potential candidate for combating infectious diseases .

Fluorescent Labeling

4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoyl chloride: (DIB-Cl), a derivative of this compound, serves as a fluorescent labeling reagent. It can be used to label amines and has been successfully applied in high-performance liquid chromatography (HPLC) assays for detecting certain amines .

Interaction with Lactate Dehydrogenase (LDHA)

In silico studies have explored the binding modes of this imidazole derivative with human lactate dehydrogenase (LDHA). Understanding its interaction with LDHA could provide insights into potential therapeutic applications .

Drug Development

Imidazole-containing compounds serve as essential synthons in drug development. Their versatile chemical properties make them valuable building blocks for designing novel drugs. Researchers have explored various synthetic routes to create imidazole-based pharmaceuticals .

Anti-Inflammatory Properties

Certain imidazole derivatives exhibit anti-inflammatory effects. Investigating whether this compound possesses similar properties could contribute to the development of anti-inflammatory drugs .

Antitumor Potential

Although not directly mentioned in the literature for this specific compound, imidazole derivatives have been investigated for their antitumor activity. Further research could explore whether this compound shows promise in cancer therapy .

将来の方向性

特性

IUPAC Name |

2-[(4-chlorophenyl)methylsulfanyl]-4,5-diphenyl-1H-imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClN2S/c23-19-13-11-16(12-14-19)15-26-22-24-20(17-7-3-1-4-8-17)21(25-22)18-9-5-2-6-10-18/h1-14H,15H2,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOVOAMORVYIZRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(N2)SCC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chlorobenzyl 4,5-diphenyl-1H-imidazol-2-yl sulfide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-Amino-6-pyridin-4-yl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone](/img/structure/B2647623.png)

![5-[(4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)carbonyl]-2-methylpyridine](/img/structure/B2647625.png)

![N-Benzyl-1-cyclohexyl-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-A:2,3-D]pyrimidine-3-carboxamide](/img/structure/B2647627.png)

![[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone](/img/structure/B2647628.png)

![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-2-chloroaniline](/img/structure/B2647630.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2647631.png)

![4-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2647632.png)

![2-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2647635.png)

![1-[4-(4-Methylpyridin-2-yl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2647637.png)

![5-cyclopropyl-N-[(furan-2-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2647640.png)